molecular formula C15H24N2O B1422962 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol CAS No. 1306603-13-3

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol

Cat. No. B1422962
M. Wt: 248.36 g/mol
InChI Key: IIIOFCNWSVIVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol” is a piperidin-4-ol derivative . Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .

Scientific Research Applications

  • Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered that 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which include compounds related to the structure of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, are potent and selective. The triazine heterocycle was found to be crucial for potency and selectivity, indicating potential applications in studying various disease models (Thalji et al., 2013).

  • Tautomeric Equilibrium Control : Deneva et al. (2013) synthesized 4-((Phenylimino)methyl)naphthalen-1-ol and a related compound, which includes a piperidine ring similar to the queried compound. The study focused on controlling tautomeric equilibrium via protonation/deprotonation and metal salt addition, which has implications for molecular spectroscopy and chemical analysis (Deneva et al., 2013).

  • Selective Estrogen Receptor Modulators : Yadav et al. (2011) designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, closely related to the queried compound, as novel Selective Estrogen Receptor Modulators (SERMs). This study suggests potential applications in the development of treatments for diseases like breast cancer (Yadav et al., 2011).

  • Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] : Bauer et al. (1976) synthesized compounds related to 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, which were investigated for their potential as central nervous system agents. This study highlights the synthesis process and potential CNS applications of such compounds (Bauer et al., 1976).

  • Anticonvulsant Properties : Georges et al. (1989) examined the structural and electronic properties of anticonvulsant compounds, including those with piperidin-4-ol structures. The study provides insights into the pharmacological potential and molecular behavior of these compounds, which could inform future drug development (Georges et al., 1989).

properties

IUPAC Name

2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIOFCNWSVIVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.